2-(3-甲基苯甲酰基)吡啶

描述

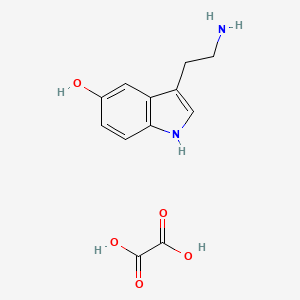

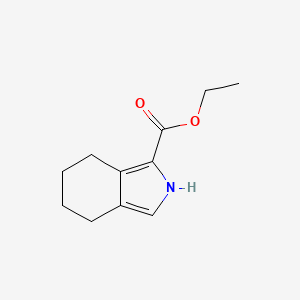

2-(3-Methylbenzoyl)pyridine is a compound that can be inferred to have a pyridine moiety substituted with a 3-methylbenzoyl group. While the specific compound is not directly studied in the provided papers, related compounds with pyridine units and benzoyl substituents are frequently explored due to their interesting chemical properties and potential applications in materials science, particularly in the synthesis of polyimides and other polymers .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with pyridine derivatives. For instance, 2,6-Bis(3-aminobenzoyl)pyridine (BABP) is synthesized through a Friedel–Crafts acylation, nitration, and subsequent reduction steps . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, is synthesized from a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine-containing compounds.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are characterized using various analytical techniques such as FT-IR, NMR, MS, and X-ray diffraction . For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined to have planar pyridine and phenyl rings with a slight torsional deflection . These studies provide insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For instance, β-lactam carbenes react with 2-pyridyl isonitriles to produce imidazo[1,2-a]pyridines, which can serve as fluorescent probes . The reactivity of these compounds is influenced by the presence of the pyridine unit, which can engage in coordination with metals and other interactions, thereby enabling the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing compounds are often tailored for specific applications. Polyimides derived from pyridine-based monomers exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for electronic applications . The solubility and viscosity of these polymers can be adjusted by modifying the pyridine-containing monomers, which affects the processing and final properties of the materials .

科学研究应用

化学性质和工业应用

“2-(3-甲基苯甲酰基)吡啶” 是一种独特的芳香族化合物,其 CAS 号为:59576-24-8 . 它的分子量为 197.24,通常用于工业 . 它的特点是碱性、水溶性、稳定性和形成氢键的能力 .

医药化学中的作用

吡啶部分,例如 “2-(3-甲基苯甲酰基)吡啶” 中的吡啶部分,存在于许多药物和农药中 . 它们通常用于药物,因为它们的分子尺寸小 .

药物设计中的生物电子等排体

吡啶环能够充当胺、酰胺、含有氮原子的杂环和苯环的生物电子等排体 . 它们被吡啶部分取代在药物发现中很重要 .

BACE1 抑制剂的开发

“2-(3-甲基苯甲酰基)吡啶” 已被用于开发用于治疗阿尔茨海默病的 β-分泌酶抑制剂 . 这些抑制剂旨在阻止淀粉样蛋白 β (Aβ) 肽的形成,淀粉样蛋白 β (Aβ) 肽是 AD 患者大脑中发现的老年斑块的主要成分 .

治疗烧心和消化性溃疡中的作用

含有吡啶环的化合物,例如 “2-(3-甲基苯甲酰基)吡啶”,可以充当咪唑环的生物电子等排体 . 这种特性使它们在开发 H2 受体拮抗剂方面很有用,H2 受体拮抗剂用于治疗烧心和消化性溃疡 .

在荧光探针中的应用

一种新的荧光探针是从席夫碱 2-(吡啶-2-基亚甲基)-苯氧基苯胺设计的,它类似于 “2-(3-甲基苯甲酰基)吡啶” . 该探针用于选择性检测 Cd +2 离子 .

安全和危害

未来方向

The synthesis of 2-methylpyridines, which are structurally similar to 2-(3-Methylbenzoyl)pyridine, has been improved using a continuous flow method . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This suggests that similar improvements could be made in the synthesis of 2-(3-Methylbenzoyl)pyridine.

属性

IUPAC Name |

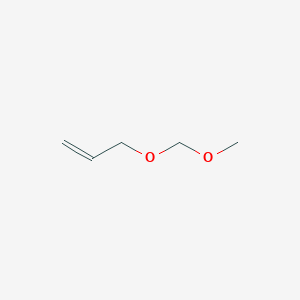

(3-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPRZBNXNHEPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443385 | |

| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59576-24-8 | |

| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)